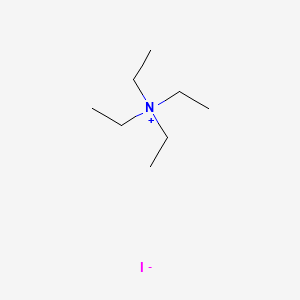

Tetraethylammonium iodide

Vue d'ensemble

Description

Tetraethylammonium iodide is a quaternary ammonium compound with the chemical formula C₈H₂₀N⁺I⁻ . It is known for its use as a source of tetraethylammonium ions in pharmacological and physiological studies. Additionally, it is utilized in organic chemical synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tetraethylammonium iodide can be synthesized by the reaction between triethylamine and ethyl iodide. The reaction typically involves mixing triethylamine with ethyl iodide under controlled conditions to produce this compound .

Industrial Production Methods: While this compound is commercially available, its industrial production follows the same synthetic route as the laboratory preparation, ensuring high purity and consistency .

Types of Reactions:

Substitution Reactions: this compound can undergo substitution reactions, such as the formation of (Z)-diiodoalkenes by treating alkynes with iodine monochloride in the presence of this compound.

Hydroxyethylation: It can facilitate the attachment of hydroxyethyl groups to carboxylic acids and certain heterocycles bearing an acidic N-H group.

Phase-Transfer Catalysis: It acts as a phase-transfer catalyst in various alkylation reactions, including the geminal di-alkylation of fluorene and N-alkylation of aniline and carbazole.

Common Reagents and Conditions:

Iodine Monochloride (ICl): Used in the stereoselective formation of diiodoalkenes.

Ethylene Carbonate: Utilized in hydroxyethylation reactions.

Aqueous Sodium Hydroxide and Alkyl Halides: Employed in phase-transfer catalysis.

Major Products:

(Z)-Diiodoalkenes: Formed from the reaction with alkynes.

2-Hydroxyethyl Benzoate: Produced from the hydroxyethylation of benzoic acid.

Applications De Recherche Scientifique

Electrochemistry

Tetraethylammonium iodide serves as a supporting electrolyte in electrochemical experiments. It enhances the conductivity and stability of solutions used in various electrochemical reactions. Its effectiveness has been demonstrated in studies involving electron spin resonance and radiation effects on the compound, showing its stability under different conditions .

Organic Synthesis

In organic chemistry, this compound functions as a phase transfer catalyst . It facilitates reactions between organic and inorganic substances, which is particularly useful for synthesizing complex molecules. Notable reactions include:

- Stereoselective formation of (Z)-diiodoalkenes from alkynes using iodine monochloride in the presence of this compound.

- 2-Hydroxyethylation of carboxylic acids, such as converting benzoic acid to 2-hydroxyethyl benzoate using ethylene carbonate .

Biochemical Applications

This compound is utilized in studies related to ion transport and membrane potential , aiding researchers in understanding cellular processes. Its role in pharmacological studies includes serving as a source of tetraethylammonium ions, which are critical for exploring physiological mechanisms .

Analytical Chemistry

In analytical chemistry, this compound improves the efficiency of chromatographic techniques. It enhances the separation and analysis of various chemical compounds, making it a valuable reagent for researchers conducting qualitative and quantitative analyses .

Pharmaceutical Development

The compound plays a significant role in drug formulation , where it enhances the solubility and bioavailability of certain medications. This property is crucial for developing effective pharmaceutical products that require improved absorption rates .

Solar Energy Applications

Recent studies have explored the potential of this compound in solar energy applications, particularly as part of the ionic liquid systems used in perovskite solar cells. Its incorporation has shown promise in enhancing the stability and efficiency of solar cell devices by reducing defect densities and improving moisture resistance .

Case Study 1: Electrochemical Stability

A study investigated the effects of gamma irradiation on this compound, revealing insights into its radical formation under specific conditions. This research highlighted its stability and potential applications in radiation chemistry .

Case Study 2: Synthesis of Zeolitic Materials

Research focused on synthesizing zeolitic materials using this compound demonstrated its effectiveness as a structure-forming component. The presence of this compound influenced the thermal stability and adsorption properties of the resulting zeolites, showcasing its utility in material science .

Data Tables

Mécanisme D'action

The mechanism of action of tetraethylammonium iodide involves blocking autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors. This blocking action prevents signals carrying vasoconstrictor impulses from proceeding, making it a potential vasodilator .

Comparaison Avec Des Composés Similaires

- Tetraethylammonium Bromide

- Tetraethylammonium Chloride

Comparison: Tetraethylammonium iodide shares similar properties with its bromide and chloride counterparts, such as being a source of tetraethylammonium ions. its unique iodide ion may confer different reactivity and solubility characteristics, making it suitable for specific applications in organic synthesis and industrial processes .

Activité Biologique

Tetraethylammonium iodide (TEAI) is a quaternary ammonium compound with the formula . This compound has garnered attention in various fields, particularly in pharmacological and physiological studies due to its unique biological activities. This article will explore the biological activity of TEAI, including its mechanisms of action, applications in research, and relevant case studies.

TEAI is primarily known for its role as a pharmacological research agent. It functions by blocking selective potassium channels, which are vital for the regulation of neuronal excitability and muscle contraction. The compound has been shown to inhibit autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors .

Key Mechanisms:

- Potassium Channel Blockade : TEAI inhibits specific potassium channels, affecting cellular excitability and neurotransmitter release.

- Autonomic Ganglia Inhibition : Its action on autonomic ganglia suggests potential applications in managing conditions related to autonomic dysfunction.

- Nicotinic Receptor Interaction : By blocking nicotinic acetylcholine receptors, TEAI can influence synaptic transmission.

Toxicity Profile

The toxicity of TEAI has been evaluated in various studies. The median lethal dose (LD50) values reported are 35 mg/kg (intraperitoneal) and 56 mg/kg (intravenous) in mice . Such toxicity levels indicate that while TEAI can be a useful tool in research, caution must be exercised regarding its dosage and application.

Applications in Research

TEAI has been utilized in several studies focusing on its biological activity:

- Pharmacological Studies : As a source of tetraethylammonium ions, TEAI has been used extensively in pharmacological research to understand ion channel dynamics and neuronal signaling.

- Corrosion Inhibition : Recent studies have also explored TEAI's potential as a corrosion inhibitor for pipelines, demonstrating its versatility beyond biological applications .

- Gas Hydrate Inhibition : Research indicated that TEAI-based deep eutectic solvents showed promising results as gas hydrate inhibitors, outperforming conventional thermodynamic hydrate inhibitors .

Case Study 1: Pharmacological Research

In a study investigating the effects of TEAI on neuronal excitability, researchers found that the compound significantly reduced action potential frequency in isolated neurons. This effect was attributed to the blockade of potassium channels, leading to prolonged depolarization and altered synaptic transmission dynamics.

Case Study 2: Corrosion Inhibition

A study evaluated the effectiveness of TEAI as a corrosion inhibitor for pipeline protection. The results indicated that TEAI could significantly reduce corrosion rates under specific conditions, suggesting its potential application in industrial settings .

Table 1: Biological Activity Summary of this compound

Table 2: Toxicity Profile

| Route of Administration | LD50 (mg/kg) |

|---|---|

| Intraperitoneal | 35 |

| Intravenous | 56 |

Q & A

Basic Research Questions

Q. What experimental parameters are critical when studying the ionic conductivity of Tetraethylammonium iodide in different solvent systems?

- Methodological Answer : Key parameters include solvent viscosity (η₀), static dielectric constant (ε₀), and temperature (e.g., 25.0°C in methanol-acetonitrile mixtures). Equivalent conductivity (Λ₀) and association constants (Kₐ) should be calculated using models like the Fuoss-Hsia-Fernandez-Prini (FHFP) framework, which accounts for ion-pair distance (R) and solvent microheterogeneity. Solvent composition (e.g., methanol-water ratios) must be carefully controlled, as R and Kₐ vary non-monotonically with solvent polarity .

Q. How does the ionic radius of this compound influence its solvation behavior compared to smaller ions like Na⁺?

- Methodological Answer : Et₄N⁺ has a larger ionic radius (6.4 Å) compared to Na⁺ (3.2 Å), leading to distinct solvation shells. In methanol-water mixtures, Na⁺ exhibits preferential solvation due to microphase separation, while Et₄N⁺ forms solvent-separated ion pairs (SSIPs) even in high-polarity solvents like water. This is confirmed via self-diffusion studies and Walden product analysis .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use impervious gloves (EN166-certified), particle respirators (P95/P1), and safety goggles. Avoid dust formation via exhaust ventilation. Store in airtight, light-resistant containers in dry conditions. Emergency measures include rinsing exposed skin/eyes with water and using alcohol-resistant foam for fire suppression due to hazardous decomposition products (e.g., HI, NOₓ) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in association constants (Kₐ) of this compound observed in microheterogeneous solvent systems?

- Methodological Answer : Non-monotonic Kₐ trends in methanol-water mixtures arise from microphase separation, where solvent components cluster around ions. To resolve discrepancies, apply multi-dimensional least squares SIT regression (as in NEA organics review) to account for ionic strength and counterion effects. Pair this with FHFP modeling to distinguish contact vs. solvent-separated ion pairs .

Q. What role does this compound play as a structure-directing agent in zeolite synthesis?

- Methodological Answer : Et₄NI templates highly siliceous zeolites (e.g., mordenite) by stabilizing large-pore frameworks during hydrothermal synthesis. Its bulky cation limits Al³⁺ incorporation, enhancing thermal stability. Characterization via XRD and TGA confirms crystallinity and organic removal at >300°C. Compare with smaller cations (e.g., TMA⁺) to assess pore-size modulation .

Q. Why does this compound exhibit pressure-induced electrical conductivity anomalies in polyiodide systems?

- Methodological Answer : Under high pressure, Et₄NI forms conductive polyiodide chains (e.g., I₃⁻/I₅⁻) due to increased orbital overlap. Use single-crystal X-ray diffraction and DFT calculations to map structural transitions. Conductivity peaks at ~10 GPa correlate with I⁻···I⁻ bond shortening, as observed in TEAI (tetraethylammonium di-iodine triiodide) .

Q. How does this compound modulate acid-base equilibria in polyelectrolyte studies?

- Methodological Answer : As a low-polarizability counterion, Et₄N⁺ minimizes ion-pairing with polycarboxylates (e.g., humic acids), enabling accurate protonation constant (logK) measurements via ISE-H⁺ potentiometry. Compare with NaCl/KCl media to isolate charge-shielding effects. Use Diprotic-like models to fit pH-dependent logK trends .

Q. Data Analysis & Contradiction Management

Q. How should researchers address conflicting Walden product values for Et₄NI in mixed solvents?

- Methodological Answer : Walden product (Λ₀η₀) deviations indicate changes in total solvation. For Et₄NI in methanol-acetonitrile, Λ₀η₀ remains constant, suggesting viscosity-driven Λ₀ changes. In methanol-water, Λ₀η₀ minima (e.g., at xM = 0.5) require microheterogeneity analysis via NMR or diffusion-ordered spectroscopy (DOSY) to map solvent clustering .

Q. What experimental controls are needed when using Et₄NI as a phase-transfer catalyst in organic synthesis?

- Methodological Answer : Monitor reaction time to minimize disproportionation byproducts (e.g., ethylene glycol diesters). Optimize catalyst loading (e.g., 1–5 mol%) in toluene/pyridine under reflux. Validate via ¹H NMR to confirm N-2-hydroxyethylation of heterocycles and quantify residual iodide via ion chromatography .

Q. Tables for Key Parameters

| Property | Et₄NI | NaI | Reference |

|---|---|---|---|

| Ionic Radius (Å) | 6.4 | 3.2 | |

| Solvent-Separated Ion Pairs | Yes (all solvents) | Yes (ε₀ > 30) | |

| Melting Point (°C) | >300 | 660 | |

| Conductivity (S/cm, 10 GPa) | ~10⁻² | N/A |

Propriétés

IUPAC Name |

tetraethylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.HI/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQFSVBXCNGCBBW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

66-40-0 (Parent) | |

| Record name | Tetamon iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80883217 | |

| Record name | Ethanaminium, N,N,N-triethyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic crystals; [Alfa Aesar MSDS] | |

| Record name | Tetraethylammonium iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19844 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000025 [mmHg] | |

| Record name | Tetraethylammonium iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19844 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

68-05-3 | |

| Record name | Tetraethylammonium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetamon iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraethylammonium iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanaminium, N,N,N-triethyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanaminium, N,N,N-triethyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetraethylammonium iodide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YC77AN7EB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.